molecular formula C18H18N4O B2685214 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline CAS No. 2415470-06-1

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline

Cat. No.: B2685214
CAS No.: 2415470-06-1
M. Wt: 306.369
InChI Key: QTGOKDIDEIZCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline is a nitrogen-containing heterocyclic compound featuring a quinoxaline core substituted with a pyrrolidine ring bearing a pyridin-2-yloxymethyl group at the 3-position. Quinoxalines are known for their diverse pharmacological applications, including antimicrobial, antitumor, and antitubercular activities . The pyridinyloxy and pyrrolidine moieties in this compound may enhance solubility and receptor-binding interactions compared to simpler quinoxaline derivatives.

Properties

IUPAC Name

2-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-2-6-16-15(5-1)20-11-17(21-16)22-10-8-14(12-22)13-23-18-7-3-4-9-19-18/h1-7,9,11,14H,8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGOKDIDEIZCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=N2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the pyridin-2-yloxy group can be attached through etherification reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the quinoxaline or pyridine rings .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds similar to 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. A study reported that related pyrroloquinoxaline derivatives exhibited significant antiproliferative activity with IC50 values ranging from 3.5 to 15 μM against K562 and HL60 leukemia cell lines, indicating their potential as anticancer agents .

CompoundCell LineIC50 (μM)
Pyrroloquinoxaline derivativeK5623.5
Pyrroloquinoxaline derivativeHL604.5

Central Nervous System Disorders

The compound has also been investigated for its role as a histamine H3 receptor antagonist. Compounds within this class are known to enhance cognitive functions and treat disorders such as narcolepsy and attention deficit hyperactivity disorder (ADHD). For example, a related compound showed high affinity for human H3 receptors (K(i) = 2.0 nM) with significant selectivity over other histamine receptor subtypes .

Toxicological Studies

Toxicity assessments are crucial for any new pharmaceutical agent. Preliminary toxicity studies indicate that related derivatives have low binding affinity to human plasma proteins, suggesting favorable pharmacokinetic properties . Further studies are needed to evaluate the safety profile of this compound in vivo.

Material Science Applications

Beyond biological applications, quinoxaline derivatives like 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline are being explored for their utility in material science, particularly in the development of organic semiconductors and sensors due to their electronic properties.

Case Studies

Several case studies have documented the synthesis and application of quinoxaline derivatives:

  • Synthesis and Anticancer Activity : A study synthesized a series of pyrrolo[1,2-a]quinoxaline derivatives and evaluated their cytotoxicity against leukemia cell lines, demonstrating promising results that warrant further investigation into their mechanism of action .
  • Cognitive Enhancement : Research on H3 receptor antagonists has shown that compounds similar to 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline can significantly improve cognitive performance in animal models, supporting their potential therapeutic use in cognitive disorders .

Mechanism of Action

The mechanism of action of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline and related quinoxaline/pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Structural Features Potential Implications
2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline Not explicitly stated Not provided Pyrrolidine with pyridinyloxymethyl substituent; quinoxaline core Enhanced solubility due to pyridinyloxy group; potential for targeted receptor interactions
1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one Not provided Not provided Pyrrolidinone ring (cyclic amide) attached to quinoxaline Reduced basicity due to carbonyl group; may alter pharmacokinetics
6-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoxaline C₁₇H₁₃N₅ 287.33 Pyrazole-pyridinyl substituent; planar heterocyclic system Improved π-π stacking for DNA intercalation; possible antitumor activity
2-Methyl-3-{2-[1-methyl-3-(pyrrolidin-1-yl)-1H-1,2,4-triazol-5-yl]ethyl}quinoxaline (IF2) C₁₈H₂₂N₆ 322.42 Triazole-pyrrolidine substituent; extended alkyl chain Increased molecular weight may reduce bioavailability; triazole enhances metal-binding capacity
Pyrrolo[1,2-a]quinoxaline, 4,5-dihydro-4-(3-pyridinyl)- C₁₆H₁₃N₃ 247.29 Fused pyrroloquinoxaline scaffold; pyridine at 4-position Rigid structure may limit conformational flexibility but improve target selectivity
3-Pyrrolidin-1-ylquinoxalin-2-amine C₁₂H₁₃N₅ 227.26 Direct pyrrolidine attachment with amine group Simpler structure may facilitate synthetic scalability; amine group enables derivatization

Structural and Functional Analysis

  • Substituent Effects: The pyridinyloxymethyl group in the target compound likely enhances hydrophilicity compared to non-polar analogs like IF2 . This could improve aqueous solubility, a critical factor in drug development.
  • Synthetic Accessibility: Derivatives such as 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one are synthesized via green methods , whereas triazole-containing analogs (e.g., IF2) may require multi-step protocols involving metal catalysts .

Biological Activity

The compound 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline is a synthetic derivative belonging to the quinoxaline family, which has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This structure features a quinoxaline core substituted with a pyridine and a pyrrolidine moiety, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For instance, compounds structurally similar to 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
AHePG20.29
BHep-20.73
CCaco-20.90

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that similar derivatives exhibit promising anticancer activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial and Antiparasitic Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties. A study on related compounds indicated effective inhibition against Plasmodium falciparum, the causative agent of malaria, with IC50 values in the micromolar range. This suggests potential application in treating parasitic infections .

The biological activity of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline is likely mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have demonstrated inhibition of key kinases involved in cancer progression, such as VEGFR-2 and B-Raf .
  • Topoisomerase Inhibition : Some derivatives exhibit inhibitory effects on topoisomerase II, an enzyme critical for DNA replication and repair, contributing to their anticancer efficacy .
  • DNA Intercalation : The ability to intercalate into DNA may also play a role in their cytotoxic effects, disrupting cellular processes essential for cancer cell proliferation .

Case Study 1: Antiangiogenic Properties

A study focused on pyridinyl quinoxaline derivatives demonstrated significant antiangiogenic properties by inhibiting VEGFR-2 at low concentrations (1 µM). This suggests that compounds like 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline may effectively target tumor vasculature, limiting nutrient supply to tumors .

Case Study 2: Cytotoxicity in HepG2 Cells

In vitro tests revealed that certain quinoxaline derivatives exhibited cytotoxicity against HepG2 liver cancer cells with IC50 values ranging from 0.29 to 0.90 µM. These findings underscore the potential of these compounds in liver cancer therapy .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications in the pyridine and pyrrolidine substituents significantly influence biological activity. For example:

  • Substituent Variations : The presence of electron-donating or withdrawing groups on the pyridine ring alters the compound's interaction with target enzymes.
Substituent TypeEffect on Activity
Electron-donatingIncreased potency
Electron-withdrawingDecreased potency

Q & A

Basic Research Questions

Q. What are the conventional synthetic routes for preparing 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline, and how can intermediates be optimized?

  • Methodology : Quinoxaline cores are typically synthesized via condensation of 1,2-diamines with α-dicarbonyl compounds . For this compound, the pyrrolidinyl and pyridinyloxy moieties can be introduced via nucleophilic substitution or coupling reactions. Evidence from analogous syntheses suggests using tosic acid as a catalyst and reflux conditions (e.g., toluene, 3 Å sieves) to achieve high yields (~88%) . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology : Nuclear Magnetic Resonance (NMR, especially 1^1H, 13^13C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) are essential. Conflicting signals (e.g., overlapping pyrrolidine protons) can be resolved by deuterated solvent variation or computational NMR prediction tools (e.g., DFT-based software) . Evidence from related quinoxalines highlights the importance of purity checks via HPLC before spectral analysis .

Q. What safety protocols are mandatory when handling pyrrolidine- and pyridine-containing intermediates?

  • Methodology : Follow OSHA guidelines for amine handling (gloves, fume hoods). Pyridine derivatives require respiratory protection due to volatility . For spills, neutralize with sodium bicarbonate and adsorb with vermiculite . Advanced labs may adopt real-time gas sensors for hazard monitoring .

Advanced Research Questions

Q. How can computational methods improve the design of catalytic systems for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to optimize conditions (e.g., solvent, temperature) . Machine learning models trained on reaction databases (e.g., Reaxys) can also suggest viable catalysts or ligands .

Q. What strategies address low yields in the final cyclization step of the quinoxaline core?

  • Methodology : Low yields often stem from steric hindrance at the pyrrolidinyl-pyrrolidine junction. Evidence suggests:

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
  • Chiral auxiliaries : For stereochemical control, use (R)- or (S)-configured pyrrolidine precursors .
  • Heterogeneous catalysis : Zeolites or metal-organic frameworks (MOFs) can enhance selectivity .

Q. How do researchers resolve contradictions in biological activity data for quinoxaline derivatives?

  • Methodology : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Solutions include:

  • Dose-response validation : Test multiple concentrations with standardized cell lines (e.g., HEK-293 or HepG2) .
  • Metabolite profiling : LC-MS/MS to rule out degradation products .
  • Collaborative replication : Cross-lab validation using shared compound batches .

Q. What advanced techniques ensure stereochemical integrity during the introduction of the pyridin-2-yloxy group?

  • Methodology : Asymmetric catalysis (e.g., chiral palladium complexes) or enzymatic resolution (lipases) can control stereochemistry . For validation, use:

  • Chiral HPLC : Compare retention times with enantiopure standards .
  • X-ray crystallography : Confirm absolute configuration of single crystals .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced pharmacokinetics?

  • Methodology :

  • LogP optimization : Introduce hydrophilic groups (e.g., carboxylates) to improve solubility .
  • Protease stability assays : Test metabolic resistance in liver microsomes .
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.